molecular formula C9H9N3O2S B1480250 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1933632-94-0

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480250
CAS No.: 1933632-94-0
M. Wt: 223.25 g/mol
InChI Key: UQBWVMKXLXEPNV-UHFFFAOYSA-N
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Description

6-((Thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1933632-94-0) is an organic compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol. Its structure features a pyrimidine-2,4(1H,3H)-dione core, a biologically significant scaffold, which is functionalized with a thiophen-2-ylmethylamino group at the 6-position. This molecular architecture is of high interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds. The pyrimidine-dione and thiophene motifs are both privileged structures in drug discovery, often associated with diverse biological activities. Compounds incorporating these structures have been investigated for various therapeutic applications, including serving as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and exhibiting potent antioxidant and anti-inflammatory activities . Furthermore, such heterocyclic frameworks are frequently explored as key intermediates in complex synthetic routes, such as those involving the Dimroth Rearrangement, for the synthesis of biologically active molecules like kinase inhibitors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

6-(thiophen-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWVMKXLXEPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

The compound's molecular formula is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, with a molecular weight of 237.28 g/mol. It features a pyrimidine ring substituted with a thiophen-2-ylmethyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H11N3O2SC_{10}H_{11}N_{3}O_{2}S
Molecular Weight237.28 g/mol
CAS Number2091182-53-3

Synthesis

The synthesis of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation reaction of thiophen-2-ylmethylamine with a suitable pyrimidine precursor under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cells by triggering cell cycle arrest at the G2/M phase. This effect is associated with the upregulation of pro-apoptotic markers such as BAX and caspase-3, alongside downregulation of the anti-apoptotic Bcl-2 gene .

Case Study:
A study focused on dual inhibitors of BRD4 and PLK1 revealed that compounds similar to 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved binding to specific sites on BRD4 and PLK1, leading to altered gene expression profiles conducive to cancer cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has shown promise in inhibiting key enzymes involved in cancer proliferation and bacterial metabolism.
  • Receptor Modulation: It may modulate receptor activity linked to apoptosis and cell survival pathways.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a suitable half-life for therapeutic applications. Notably, it exhibits low inhibitory effects on cytochrome P450 enzymes, indicating a reduced risk for drug-drug interactions .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. A study conducted on related compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. The thiophenyl substitution may enhance the compound's interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties : Compounds similar to 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione have shown promising antimicrobial activity against a range of bacterial strains. The presence of the thiophen moiety is believed to contribute to this bioactivity by disrupting bacterial cell membranes.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related pyrimidine derivatives have indicated their potential as inhibitors for dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Material Science

  • Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors. Research has explored the use of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can function as electron transport materials.
  • Polymer Synthesis : This compound can serve as a monomer for synthesizing conducting polymers. Its incorporation into polymer chains can enhance conductivity and thermal stability, making it valuable for developing advanced materials for electronic applications.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrimidine derivatives, including 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione, against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could be developed further as a potential chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several thiophene-containing compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives
Compound Name Substituents (Position) Key Features Biological Activity (If Reported) Reference
Target Compound 6-(Thiophen-2-ylmethyl)amino - Aromatic thiophene enhances lipophilicity. Not explicitly reported Inferred
6-Arylthio-3-hydroxypyrimidine-2,4-dione (12t) 6-(2-Methoxyphenylthio), 3-OH - Thioether linkage instead of amine.
- Anti-HIV activity (IC₅₀: 0.5 μM).
HIV reverse transcriptase inhibition
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione 3-Cyclohexyl, 6-phenyl, 1-p-tolyl - Bulky aryl/cyclohexyl groups.
- No reported bioactivity.
N/A
6-Amino-1,3-diethylpyrimidine-2,4-dione (18e) 6-Amino, 1,3-diethyl - Alkyl substituents increase hydrophobicity.
- eEF-2K inhibition.
Anticancer (eEF-2K pathway)
Mavacamten (S)-3-Isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4-dione 6-(Phenylethyl)amino, 3-isopropyl - Chiral center.
- Myosin ATPase modulation.
Cardiac myosin inhibitor
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) 4-Phenyl, 6-thiophen-2-yl - Thiophene and phenyl groups.
- Elemental analysis: C 61.97%, H 4.83%
Not explicitly reported

Physicochemical Properties

  • Electronic Properties :
    • Thiophene’s electron-rich nature may lower the HOMO-LUMO gap compared to phenyl or alkyl substituents. For example, hydroxybenzoyl-pyridopyrimidines (6a–d) exhibit ΔE values of 3.91–4.10 eV , while the target compound’s gap is expected to be narrower due to thiophene’s conjugation.
  • Solubility: Amino groups (e.g., in Mavacamten) enhance water solubility compared to thioether or alkyl derivatives. The thiophen-2-ylmethyl group may reduce solubility relative to polar substituents.
  • Thermal Stability :
    • Melting points of analogs range widely: 130–210°C for 6-arylthio derivatives , suggesting the target compound may similarly exhibit moderate thermal stability.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

A representative synthetic pathway involves the following steps:

Step Reaction Description Conditions Yield (%) Notes
1 Preparation of 6-amino-pyrimidine-2,4-dione Reflux in ethanol or aqueous medium High Commercially available or prepared via literature methods
2 Alkylation with thiophen-2-ylmethyl halide Reflux with sodium ethoxide or base in ethanol or DMF 70-85 Nucleophilic substitution at 6-amino group
3 Purification and crystallization Solvent-dependent (e.g., isopropanol) - Ensures purity and crystallinity

This general scheme is consistent with methods reported for related aminouracil derivatives, where sodium ethoxide or other bases facilitate the nucleophilic substitution on the 6-amino group with alkyl halides containing heteroaryl substituents.

Detailed Procedure Example

  • Synthesis of 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione:

    • Dissolve 6-amino-pyrimidine-2,4-dione (1 equivalent) in dry ethanol.
    • Add sodium ethoxide solution (1 equivalent) dropwise under stirring to generate the nucleophilic amino anion.
    • Add thiophen-2-ylmethyl bromide (1 equivalent) slowly to the reaction mixture.
    • Reflux the mixture for 1–2 hours to ensure complete substitution.
    • Cool the reaction mixture and pour into ice-cold water to precipitate the product.
    • Filter, wash with water, and recrystallize from isopropanol or a suitable solvent.

The product is obtained in good yield (~75-85%) with characteristic spectral properties confirming the structure.

Analytical and Spectroscopic Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for NH2 stretching (~3300 cm⁻¹), C=O stretching of pyrimidine dione (~1700 cm⁻¹), and aromatic C-H stretching.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H-NMR shows signals for the uracil methine proton (~5.0 ppm), amino protons (~6.5 ppm, exchangeable with D2O), and aromatic protons of the thiophene ring (~7.3–7.5 ppm).
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 223.25 g/mol (C9H9N3O2S).
  • Elemental Analysis: Confirms the molecular formula and purity.

Comparative Summary of Preparation Methods

Parameter Method Using Sodium Ethoxide and Thiophen-2-ylmethyl Bromide Alternative Methods (Literature)
Reaction Medium Ethanol or DMF Glacial acetic acid or other polar solvents
Base Used Sodium ethoxide Sodium acetate, triethylamine
Temperature Reflux (78–100 °C) 120–140 °C for related derivatives with polyphosphoric acid
Reaction Time 1–2 hours Up to 3 hours in some protocols
Yield 70–85% Comparable yields reported for similar compounds
Purification Recrystallization from isopropanol Chromatography or crystallization

Research Findings and Notes

  • The use of sodium ethoxide as a base is effective for promoting nucleophilic substitution on the 6-amino group without affecting the pyrimidine ring integrity.
  • Reaction conditions are mild, avoiding harsh reagents that could lead to ring degradation.
  • The thiophen-2-ylmethyl substituent introduces sulfur heteroatom functionality, which may influence biological activity and physicochemical properties.
  • The synthetic route is versatile and can be adapted for other heteroaryl methyl substituents.
  • No direct preparation involving cyclization or complex multi-step synthesis was found specifically for this compound, indicating the straightforward nucleophilic substitution approach is preferred.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione and related analogs?

  • Methodology :

  • Alkylation : React 6-aminopyrimidine-2,4-dione derivatives with thiophen-2-ylmethyl halides (e.g., bromides or chlorides) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃ or Et₃N). Yields vary (42–86%) depending on substituents .
  • Reductive Amination : Use 6-formylpyrimidine intermediates with thiophen-2-ylmethylamine and NaBH₃CN in methanol at pH 5. This approach avoids side reactions with sterically hindered amines .
    • Characterization : Confirm structures via ¹H/¹³C NMR (e.g., NH signals at δ 10–12 ppm, thiophene protons at δ 6.8–7.5 ppm) and LCMS for molecular ion verification .

Q. How are pyrimidine derivatives characterized to confirm structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Identify NH protons (broad singlets) and aromatic/heterocyclic protons. For example, thiophene protons show distinct splitting patterns .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. experimental C/H/N ratios .
  • Chromatography : Use TLC or HPLC to monitor reaction progress and confirm homogeneity .

Q. What initial biological assays are suitable for evaluating this compound?

  • Anticonvulsant Activity : Test in rodent seizure models (e.g., maximal electroshock) at 30–100 mg/kg doses. Compare with reference drugs like phenytoin .
  • Enzyme Inhibition : Screen against kinases (e.g., eEF-2K) using ATP-binding assays. IC₅₀ values <10 µM indicate strong inhibition potential .

Advanced Research Questions

Q. How can contradictory results in alkylation reactions be resolved?

  • Case Study : When benzyl chlorides fail to react with thieno[2,3-d]pyrimidine cores (e.g., low yields <20%), switch to chloroacetamides in DMF/K₂CO₃. Steric hindrance and electronic effects of substituents (e.g., electron-withdrawing groups) dictate reactivity .
  • Optimization : Use high-throughput screening to test solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃). Elevated temperatures (60–80°C) improve yields for bulky substrates .

Q. What strategies enhance the biological activity of thiophene-functionalized pyrimidines?

  • Structure-Activity Relationships (SAR) :

  • Thiophene Position : 2-Thiophenemethyl derivatives show higher anticonvulsant activity than 3-substituted analogs due to improved lipophilicity .
  • Substituent Effects : Electron-donating groups (e.g., -OMe) on the phenyl ring increase kinase inhibition (eEF-2K IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted analogs) .
    • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability. Test in vitro metabolic stability assays .

Q. How can conflicting data in biological assays be analyzed?

  • Case Example : A compound may show high in vitro enzyme inhibition (eEF-2K IC₅₀ = 1.5 µM) but poor in vivo anticonvulsant activity. Potential causes:

  • Pharmacokinetics : Low blood-brain barrier penetration. Use logP calculations (optimal range: 2–3) and PAMPA-BBB assays to validate .
  • Metabolic Instability : Identify metabolites via LC-MS/MS. Methylation of NH groups often reduces first-pass metabolism .

Q. What crystallographic insights guide molecular docking studies?

  • Hydrogen Bonding : Crystal structures (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione) reveal intermolecular N–H⋯O bonds critical for stabilizing active conformations .
  • Docking Protocols : Use AutoDock Vina with force fields (AMBER) to simulate interactions with eEF-2K ATP pockets. Validate with mutagenesis data (e.g., Lys52Ala mutations reduce binding affinity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-((thiophen-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

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